3,5-Dichlorosalicylic acid

Enzyme inhibition 20α-Hydroxysteroid dehydrogenase AKR1C1

Researchers requiring potent, selective AKR1C1 inhibition face supply inconsistency with generic halogenated salicylates. 3,5-Dichlorosalicylic acid (CAS 320-72-9) is the validated tool compound for AKR1C1 studies. - IC50 = 6.0 nM, Ki = 5.9 nM for wild-type human AKR1C1; 256-fold selectivity over ALR1. - Co-crystal structures available (PDB: 3CV7, 3C3U, 3GUG) for structure-based design. - Also serves as the key intermediate for the veterinary anthelmintic 'Liver Fluke No. 1' and agrochemical priming research.

Molecular Formula C7H4Cl2O3
Molecular Weight 207.01 g/mol
CAS No. 320-72-9
Cat. No. B146607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorosalicylic acid
CAS320-72-9
Synonyms3,5-dichlorosalicylic acid
beta-CDP-3
Molecular FormulaC7H4Cl2O3
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)O)Cl)Cl
InChIInChI=1S/C7H4Cl2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
InChIKeyCNJGWCQEGROXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLIGHTLY SOL IN HOT WATER;  VERY SOL IN ALCOHOL;  SOL IN ETHER

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichlorosalicylic Acid: Physicochemical & Regulatory Baseline


3,5-Dichlorosalicylic acid (3,5-DCSA; CAS 320-72-9) is a chlorinated salicylic acid derivative with the molecular formula C₇H₄Cl₂O₃ and a molecular weight of 207.01 g/mol . The compound exists as a white to off-white crystalline solid with a melting point range of 220–222 °C (lit.) and a predicted pKa of 1.99 ± 0.14 [1]. It is structurally characterized by chlorine substitutions at the 3- and 5-positions of the salicylic acid aromatic ring, which confer distinct physicochemical properties including enhanced lipophilicity (XLogP ≈ 2.9) compared to the parent compound salicylic acid [2]. The compound is soluble in methanol, ethanol, and diethyl ether, and serves as a key intermediate in the synthesis of pharmaceuticals (including veterinary anthelmintics) and agrochemicals .

3,5-Dichlorosalicylic Acid: Why Substitution Fails


Generic substitution with unsubstituted salicylic acid or alternative halogenated analogs (e.g., 5-chlorosalicylic acid, 3,5-dibromosalicylic acid) is scientifically unsound for applications requiring predictable target engagement or metabolic stability. The 3,5-dichloro substitution pattern specifically modulates intramolecular hydrogen bonding strength and excited-state intramolecular proton transfer (ESIPT) photophysics, which influences both binding thermodynamics and spectroscopic detectability [1]. Furthermore, in plant defense priming applications, 3,5-dichlorosalicylic acid, 5-chlorosalicylic acid, and salicylic acid exhibit distinct metabolomic reprogramming signatures in treated barley, with differential activation of jasmonic acid precursors and hordatine accumulation [2]. In enzyme inhibition contexts, the dichloro substitution confers selectivity for 20α-hydroxysteroid dehydrogenase (AKR1C1) over aldose reductase (ALR1) by approximately 256-fold, a property not shared by all halogenated salicylates [3]. These compound-specific biochemical fingerprints render simple one-for-one interchange scientifically invalid for applications demanding reproducible target modulation or analytical consistency.

3,5-Dichlorosalicylic Acid: Differentiation Evidence


AKR1C1 Binding Affinity vs. Dibromo Analog

3,5-Dichlorosalicylic acid demonstrates a superior binding affinity for 20α-hydroxysteroid dehydrogenase (AKR1C1; EC 1.1.1.149) relative to its brominated analog 3,5-dibromosalicylic acid. Under identical assay conditions using wild-type enzyme in 0.1 M potassium phosphate buffer at pH 7.4, the dichloro derivative achieves a Ki of 0.0000059 mM (5.9 nM), compared to a Ki of 0.000009 mM (9 nM) for the dibromo analog [1]. This 1.53-fold improvement in binding potency is attributed to the distinct electronic and steric effects of chlorine versus bromine substituents at the 3- and 5-positions.

Enzyme inhibition 20α-Hydroxysteroid dehydrogenase AKR1C1 Aldo-keto reductase Structure-activity relationship

AKR1C1 Inhibition: Superior to Biphenyl Analog

3,5-Dichlorosalicylic acid exhibits potent inhibition of human aldo-keto reductase family 1 member C1 (AKR1C1), a validated therapeutic target in hormone-dependent cancers and metabolic disorders, with an IC50 of 6.0 nM . This inhibitory potency is substantially greater than that observed for the structurally related comparator 5-chloro-4-hydroxybiphenyl-3-carboxylic acid, which displays an IC50 of 100.0 nM against the same target . The 16.7-fold difference in inhibitory potency reflects the functional advantage conferred by the 3,5-dichloro substitution pattern of the salicylic acid core compared to the chlorinated biphenyl carboxylic acid scaffold.

AKR1C1 inhibition IC50 Enzyme potency Aldo-keto reductase Inhibitor profiling

Binding to Bovine Serum Albumin (BSA)

The interaction of 3,5-dichlorosalicylic acid with bovine serum albumin (BSA), a model transport protein widely used to predict drug distribution and bioavailability, has been quantitatively characterized. Spectroscopic analysis yields a binding constant K (±10%) of 394 M⁻¹, and molecular docking simulations localize the neutral drug molecule within the hydrophobic subdomain IIA of the protein cavity [1]. Circular dichroism spectroscopy further reveals that drug binding induces a concentration-dependent decrease in the α-helical content of BSA, and the esterase activity of the drug:protein conjugate system is reduced compared to the native protein [1].

Protein binding Pharmacokinetics Bovine serum albumin Drug transport ESIPT

Distinct Metabolomic Reprogramming in Barley

Foliar application of 3,5-dichlorosalicylic acid, 3,5-dichloroanthranilic acid, and 2,6-dichloropyridine-4-carboxylic acid to barley at the third leaf stage induces distinct metabolomic reprogramming patterns that differ from those elicited by salicylic acid (SA) and 5-chlorosalicylic acid [1][2]. Untargeted UHPLC-HDMS metabolomics analyses at 12, 24, and 36 hours post-treatment reveal that 3,5-dichlorosalicylic acid treatment triggers accumulation of barley-specific hordatines and their precursors from 24 hours onward, and activates the phenylpropanoid pathway as a marker of induced resistance [1]. Notably, salicylic acid or SA derivatives were not annotated as signatory biomarkers; instead, jasmonic acid precursors and derivatives were identified as discriminatory metabolites across treatments [1]. Salicylic acid itself was selected as the reference active substance alongside two chlorinated analogues (5-chloro and 3,5-dichlorosalicylic acids) in the development of phloem-mobile conjugates [2].

Plant defense priming Metabolomics Salicylic acid analogs Barley Induced systemic resistance

AKR1C1 Selectivity Over Aldose Reductase

3,5-Dichlorosalicylic acid demonstrates marked selectivity between two related aldo-keto reductase family enzymes. It is a potent inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1), forming a network of hydrogen bonds with active site residues Trp22, Tyr50, His113, Trp114, and Arg312, exhibiting mixed-type competitive and non-competitive inhibition patterns [1]. In contrast, the compound is a significantly less potent inhibitor of aldose reductase (ALR1), with a 256-fold lower inhibitory potency compared to its activity against 20α-hydroxysteroid dehydrogenase [1]. Against ALR2, the compound exhibits IC50 values of 11 μM and 127 μM in 50 mM potassium phosphate buffer at pH 6.2 [1].

Enzyme selectivity AKR1C1 Aldose reductase Off-target profiling Inhibitor specificity

Co-crystal Structure with AKR1C1

The tertiary structure of the Leu308Val mutant of human 20α-hydroxysteroid dehydrogenase (AKR1C1) in complex with the inhibitor 3,5-dichlorosalicylic acid has been determined at atomic resolution [1][2]. The crystal structure reveals specific binding interactions within the active site that explain the compound's potency and selectivity profile. Key interactions include hydrogen bonding networks with active site residues that contribute to the observed Ki values: wild-type enzyme Ki = 5.9 nM; L308V mutant Ki = 78 nM; L54V mutant Ki = 85 nM; L306A mutant Ki = 270 nM; H222S mutant Ki = 580 nM; L308A mutant Ki = 2.8 μM [3]. These structural insights provide a rational basis for understanding how the 3,5-dichloro substitution pattern contributes to inhibitor binding.

X-ray crystallography AKR1C1 Inhibitor binding Structure-based drug design Selectivity determinants

3,5-Dichlorosalicylic Acid: Procurement Scenarios


AKR1C1 Inhibitor Development & Enzymology

3,5-Dichlorosalicylic acid is a validated, structurally characterized inhibitor of human AKR1C1 with an IC50 of 6.0 nM and a Ki of 5.9 nM for the wild-type enzyme . Its 256-fold selectivity over ALR1 and the availability of high-resolution co-crystal structures (PDB IDs: 3CV7, 3C3U, 3GUG) make it an optimal tool compound for structure-activity relationship studies and inhibitor optimization campaigns [4][2]. Researchers investigating hormone-dependent cancers, metabolic disorders, or aldo-keto reductase enzymology should prioritize this compound over alternative halogenated salicylates due to its established potency, selectivity profile, and crystallographic validation.

Plant Defense Priming & Metabolomics

For agrochemical research involving induced systemic resistance or plant immunity priming, 3,5-dichlorosalicylic acid induces a distinct metabolomic reprogramming signature in barley characterized by hordatine accumulation and phenylpropanoid pathway activation from 24 hours post-treatment . Unlike salicylic acid, which is rapidly compartmentalized in planta, chlorinated analogs including 3,5-dichlorosalicylic acid have been investigated as components of phloem-mobile prodrug conjugates designed for sustained release and long-distance transport [4]. This compound is specifically suited for metabolomics-guided plant improvement programs and studies dissecting salicylic acid-independent defense signaling pathways.

Drug-Protein Binding & Pharmacokinetics

3,5-Dichlorosalicylic acid's well-characterized interaction with bovine serum albumin (BSA) — including a quantified binding constant of K = 394 M⁻¹, localization to hydrophobic subdomain IIA, and concentration-dependent effects on protein secondary structure — establishes it as a reference compound for drug-protein binding studies . Researchers evaluating the distribution, bioavailability, or transport characteristics of salicylate-based pharmacophores can leverage this quantitative baseline for cross-study comparisons and method validation purposes.

Veterinary Anthelmintic & Intermediate Synthesis

3,5-Dichlorosalicylic acid is an established key intermediate in the synthesis of the veterinary anthelmintic drug 'Liver Fluke No. 1' (肝片吸虫1号) and serves as a building block for pharmaceutical and dye manufacturing . Its dichloro substitution pattern confers distinct reactivity and physicochemical properties compared to mono-chlorinated or non-chlorinated salicylic acid analogs, making it the specific intermediate required for these established synthetic routes. Procurement for industrial-scale synthesis should prioritize this exact CAS number (320-72-9) rather than generic salicylic acid derivatives.

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